Boc-Tic-OH
CAS No.: 78879-20-6
Cat. No.: VC21545445
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78879-20-6 |
---|---|
Molecular Formula | C15H19NO4 |
Molecular Weight | 277.31 g/mol |
IUPAC Name | (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 |
Standard InChI Key | HFPVZPNLMJDJFB-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Chemical Structure and Nomenclature
Boc-Tic-OH consists of a tetrahydroisoquinoline core structure with a carboxylic acid group and a Boc protecting group. This compound is identified by several systematic and common names in chemical literature and databases.
Chemical Identifiers
The compound is recognized by multiple nomenclature systems and identifiers, which are summarized in the following table:
Common Synonyms
Boc-Tic-OH is known by several synonyms in scientific literature and commercial contexts:
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(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
These multiple names reflect the compound's presence across different domains of chemistry and its various applications in research and development settings.
Stereochemistry and Isomers
Boc-Tic-OH exists in two stereoisomeric forms, the L-isomer (S configuration) and the D-isomer (R configuration), each with distinct properties and applications in peptide synthesis.
L-isomer (S-configuration)
The L-isomer of Boc-Tic-OH, with the S configuration at the C-3 position, is identified by CAS number 78879-20-6 . This isomer displays specific optical activity with [α]20/D +19.0±1.5° (c = 0.7% in methanol) . The L-isomer is the more commonly encountered form in nature and is frequently used in peptide synthesis to maintain natural amino acid stereochemistry in the resulting peptides.
D-isomer (R-configuration)
The D-isomer, with the R configuration at the C-3 position, is identified by CAS number 11592-35-1 or 115962-35-1 . This enantiomer is described as (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, or Boc-D-Tic-OH . The D-isomer is particularly valuable in developing peptides with enhanced resistance to enzymatic degradation, as the unnatural D-configuration can provide protection against proteolytic enzymes that typically recognize L-amino acids.
The availability of both stereoisomers enables researchers to develop peptides with tailored stereochemical properties, expanding the potential applications in pharmaceutical research and development.
Physical and Chemical Properties
Boc-Tic-OH exhibits specific physical and chemical properties that influence its handling, storage, and application in synthesis procedures. These properties are essential considerations for researchers working with this compound.
Physical State and Appearance
Boc-Tic-OH appears as a white to off-white solid at room temperature . Its physical state makes it manageable for weighing and transfer operations commonly performed in laboratory settings.
Thermal Properties
The compound demonstrates specific thermal behavior characterized by the following parameters:
Other Physical Properties
Additional physical characteristics relevant to handling and applications include:
Property | Value |
---|---|
Density | 1.1311 g/cm³ (rough estimate) |
Refractive Index | 1.5080 (estimate) |
pKa | 3.88 ± 0.20 (Predicted) |
Solubility | Soluble in Methanol |
Optical Activity | [α]20/D +19.0 ± 1.5°, c = 0.7% in methanol |
These properties guide researchers in selecting appropriate solvents, reaction conditions, and purification methods when working with Boc-Tic-OH.
Applications in Peptide Synthesis
Boc-Tic-OH serves as a versatile building block in peptide synthesis, contributing unique structural elements to the resulting peptides. Its applications span various synthetic methodologies and therapeutic development areas.
Role in Peptide Chemistry
The compound functions as a key building block in peptide synthesis, offering several advantages in the creation of biologically active peptides . The tetrahydroisoquinoline structure introduces conformational constraints that can enhance binding affinity and selectivity toward biological targets. Additionally, the Boc protecting group provides controlled reactivity during synthetic procedures, allowing for selective peptide bond formation.
Synthetic Methodologies
Boc-Tic-OH can be readily incorporated into peptides using various coupling methodologies:
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Solid-Phase Peptide Synthesis (SPPS): The compound can be efficiently coupled to growing peptide chains anchored to solid supports
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Solution-Phase Peptide Synthesis: It is compatible with liquid-phase coupling reactions for creating smaller peptides or peptide fragments
The versatility across different synthetic platforms makes Boc-Tic-OH a valuable tool in diverse peptide synthesis applications, from research-scale preparations to larger production processes.
Therapeutic Applications
Peptides incorporating Boc-Tic-OH derivatives have shown potential in various therapeutic areas. The tetrahydroisoquinoline structure can enhance peptide stability against enzymatic degradation, potentially improving the pharmacokinetic properties of resulting peptide therapeutics. This feature is particularly valuable in developing peptide-based drugs with improved bioavailability and duration of action.
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